3,5-Di(benzo(d)oxazol-2-yl)pyridine
Overview
Description
3,5-Di(benzo(d)oxazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two benzo[d]oxazole groups at the 3 and 5 positions
Biochemical Analysis
Biochemical Properties
Oxazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitution pattern in the oxazole derivatives .
Cellular Effects
Some oxazole derivatives have been found to exhibit antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(benzo(d)oxazol-2-yl)pyridine typically involves the condensation of 2-aminophenol with a suitable pyridine derivative under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 3,5-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzo[d]oxazole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,5-Di(benzo(d)oxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3,5-Di(benzo(d)oxazol-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 3,5-Di(benzo(d)oxazol-2-yl)pyridine in biological systems involves its interaction with cellular components, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to specific proteins, altering their function and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole: A simpler analog with a single benzo[d]oxazole ring.
2-(Benzo[d]oxazol-2-yl)pyridine: A related compound with one benzo[d]oxazole ring attached to the pyridine ring.
3,5-Di(benzo[d]thiazol-2-yl)pyridine: A similar compound where the oxazole rings are replaced with thiazole rings.
Uniqueness
3,5-Di(benzo(d)oxazol-2-yl)pyridine is unique due to the presence of two benzo[d]oxazole rings, which confer distinct electronic and steric properties. This structural feature enhances its ability to interact with biological molecules and makes it a valuable scaffold for drug design and materials science .
Biological Activity
3,5-Di(benzo(d)oxazol-2-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings.
1. Chemical Structure and Properties
The compound this compound features two benzo[d]oxazole rings attached to a pyridine core. This unique structure enhances its electronic properties and biological interactions. The synthesis typically involves the condensation of 2-aminophenol with a pyridine derivative under specific conditions, often employing polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components:
- DNA Interaction : The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. This mechanism is crucial for its anticancer properties.
- Protein Binding : It binds to specific proteins, altering their function, which can lead to cell cycle arrest and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It has shown activity against various bacterial strains:
This antimicrobial potential highlights the compound's versatility in therapeutic applications.
4. Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from the benzoxazole structure:
- Study on Anticancer Effects : A study demonstrated that derivatives of benzoxazole exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent .
- Antimicrobial Screening : Another research highlighted the structure–activity relationship (SAR) of benzoxazole derivatives, indicating that electron-donating substituents enhance antibacterial activity .
5. Applications in Research and Industry
The unique properties of this compound make it valuable in multiple fields:
- Medicinal Chemistry : Its ability to interact with DNA and proteins positions it as a candidate for drug development targeting cancer and infectious diseases.
- Material Science : The compound is also explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its photophysical properties.
6. Conclusion
This compound represents a promising compound with diverse biological activities. Its mechanisms of action through DNA intercalation and protein binding underpin its potential in anticancer and antimicrobial therapies. Continued research into this compound could lead to significant advancements in medicinal chemistry and material sciences.
Properties
IUPAC Name |
2-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O2/c1-3-7-16-14(5-1)21-18(23-16)12-9-13(11-20-10-12)19-22-15-6-2-4-8-17(15)24-19/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIADVFNOWQYXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677788 | |
Record name | 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-38-6 | |
Record name | 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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